molecular formula C18H27NO B14168192 8-(3-Ethylanilino)-3,7-dimethylocta-2,6-dien-1-ol CAS No. 923580-41-0

8-(3-Ethylanilino)-3,7-dimethylocta-2,6-dien-1-ol

Cat. No.: B14168192
CAS No.: 923580-41-0
M. Wt: 273.4 g/mol
InChI Key: NHYNKXZODDSXJP-UHFFFAOYSA-N
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Description

8-(3-Ethylanilino)-3,7-dimethylocta-2,6-dien-1-ol is an organic compound characterized by its unique structure, which includes an ethylanilino group attached to a dimethylocta-dien-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Ethylanilino)-3,7-dimethylocta-2,6-dien-1-ol typically involves the reaction of 3-ethylaniline with a suitable precursor that provides the dimethylocta-dien-ol framework. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(3-Ethylanilino)-3,7-dimethylocta-2,6-dien-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The ethylanilino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

8-(3-Ethylanilino)-3,7-dimethylocta-2,6-dien-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(3-Ethylanilino)-3,7-dimethylocta-2,6-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-Ethylanilino)-3,7-dimethylocta-2,6-dien-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethylanilino group with a dimethylocta-dien-ol backbone sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

923580-41-0

Molecular Formula

C18H27NO

Molecular Weight

273.4 g/mol

IUPAC Name

8-(3-ethylanilino)-3,7-dimethylocta-2,6-dien-1-ol

InChI

InChI=1S/C18H27NO/c1-4-17-9-6-10-18(13-17)19-14-16(3)8-5-7-15(2)11-12-20/h6,8-11,13,19-20H,4-5,7,12,14H2,1-3H3

InChI Key

NHYNKXZODDSXJP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NCC(=CCCC(=CCO)C)C

Origin of Product

United States

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